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Audience: Researchers, scientists, and drug development professionals.

Introduction
Diphyllin is a naturally occurring arylnaphthalene lignan found in various plants used in

traditional Chinese medicine[1]. It has been identified as a potent and broad-spectrum antiviral

agent effective against a range of enveloped RNA and DNA viruses, including Influenza, HIV,

Zika virus (ZIKV), and SARS-CoV-2[2][3][4]. The primary mechanism of its antiviral action is the

inhibition of vacuolar (H+)-ATPases (V-ATPases)[5][6]. V-ATPases are proton pumps essential

for acidifying endosomal compartments. By inhibiting these pumps, Diphyllin prevents the low

pH-dependent fusion of viral envelopes with the host cell's endosomal membranes, a critical

step for viral entry and replication for many viruses[7]. Recent studies also suggest that

Diphyllin may employ other antiviral mechanisms, such as inhibiting proteases like cathepsin L

and furin, which are crucial for SARS-CoV-2 entry[2][8].

These application notes provide detailed protocols for evaluating the in vitro antiviral activity

and cytotoxicity of Diphyllin.

Data Presentation: Antiviral Activity and Cytotoxicity
of Diphyllin
The following table summarizes the quantitative data on the antiviral efficacy (EC50/IC50) and

cytotoxicity (CC50) of Diphyllin against various viruses in different cell lines.
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Compoun
d

Virus Cell Line
EC50 /
IC50

CC50

Selectivit
y Index
(SI =
CC50/EC
50)

Referenc
e

Diphyllin
SARS-

CoV-2
Vero 1.92 µM >100 µM >52.1 [7]

SARS-

CoV-2
Caco-2 -

54.6 ± 4.8

µM
- [7]

Influenza A MDCK -
3.48 ± 0.17

µM
- [4][9]

Influenza A A549 -
24.01 ±

0.45 µM
- [4][9]

Zika Virus

(ZIKV)
Various 10 - 70 nM - - [4]

V-ATPase
(in vitro

assay)
17 nM - - [5]

Justiprocu

min B

(Diphyllin

Glycoside)

HIV-1 Various 15 - 21 nM - - [10][11]

Cleistanthi

n B

(Diphyllin

Glycoside)

SARS-

CoV-2
Vero 6.51 µM >100 µM >15.4 [7]

Experimental Protocols
Cytotoxicity Assay Protocol (MTT/CCK-8)
This protocol determines the concentration of Diphyllin that is toxic to the host cells, which is

essential for calculating the selectivity index of the compound.
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Workflow:

Day 1: Cell Seeding

Day 2: Compound Treatment

Day 4/5: Viability Measurement

Seed cells (e.g., Vero, A549)
in 96-well plates

(2 x 10^4 cells/well)

Incubate for 24h at 37°C, 5% CO2

Add serial dilutions of Diphyllin
(e.g., 0 to 100 µM)

Incubate for 48-72h

Add MTT or CCK-8 reagent

Incubate for 1-4h

Measure absorbance
(e.g., 570nm for MTT)

Calculate CC50 value

Click to download full resolution via product page
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Caption: Workflow for determining Diphyllin cytotoxicity.

Materials:

Host cell line (e.g., Vero, A549, MDCK)

96-well cell culture plates

Complete growth medium (e.g., DMEM with 10% FBS)

Diphyllin stock solution (dissolved in DMSO)

Phosphate-buffered saline (PBS)

Cell viability reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or

CCK-8 (Cell Counting Kit-8)

DMSO (for MTT assay)

Microplate reader

Procedure:

Cell Seeding: Seed host cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL

of complete growth medium[1][7]. Incubate for 24 hours at 37°C with 5% CO2 to allow for

cell adherence.

Compound Preparation: Prepare serial dilutions of Diphyllin in complete growth medium. A

typical concentration range is 0 to 100 µM[7]. Ensure the final DMSO concentration is non-

toxic to the cells (typically ≤0.5%).

Treatment: Remove the old medium from the cells and add 100 µL of the prepared Diphyllin
dilutions to the respective wells. Include wells with medium only (blank) and cells with

medium containing the highest DMSO concentration (vehicle control).

Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2[1]. The incubation

time should match the duration of the antiviral assay.
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Viability Measurement:

For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate

for 3-4 hours[12]. After incubation, carefully remove the medium and add 100 µL of DMSO

to dissolve the formazan crystals. Shake the plate for 10 minutes.

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours[1].

Data Acquisition: Measure the absorbance on a microplate reader. For MTT, read

absorbance at ~570 nm. For CCK-8, read at 450 nm.

Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability against the log of the Diphyllin concentration and use non-

linear regression to determine the 50% cytotoxic concentration (CC50).

Plaque Reduction Assay Protocol
This assay is the gold standard for quantifying the ability of a compound to inhibit viral infection

and replication, measured by the reduction in the number of viral plaques.
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Day 1: Cell Seeding

Day 2: Infection & Treatment

Day 2-5: Plaque Formation

Day 5-9: Staining & Counting

Seed host cells
(e.g., Vero E6) in 24-well plates

Incubate for 24h to form a
confluent monolayer

Prepare virus dilution (e.g., 40-80 PFU/well)
and Diphyllin dilutions

Infect cell monolayer with virus
in the presence of Diphyllin

Incubate for 1-2h for viral adsorption

Remove inoculum and add semi-solid
overlay (e.g., agarose, methylcellulose)

containing Diphyllin

Incubate for 3-7 days until
plaques are visible

Fix cells with 10% formalin

Stain with crystal violet

Count plaques and calculate
plaque reduction percentage

Determine EC50 value

Click to download full resolution via product page

Caption: Workflow for the Plaque Reduction Assay.
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Materials:

Host cell line suitable for plaque formation (e.g., Vero E6 for SARS-CoV-2)

24-well or 6-well plates

Virus stock with a known titer (PFU/mL)

Diphyllin stock solution

Infection medium (e.g., serum-free DMEM)

Semi-solid overlay medium (e.g., 0.4% agarose or methylcellulose in MEM with 5% FBS)[13]

10% Formalin in PBS for fixing

0.8% Crystal violet in 50% ethanol for staining[13]

Procedure:

Cell Seeding: Seed host cells in 24-well plates and incubate for 24 hours to form a confluent

monolayer[7].

Infection: a. On the day of the experiment, prepare serial dilutions of Diphyllin in infection

medium. b. Dilute the virus stock in infection medium to a concentration that will yield 40-80

plaque-forming units (PFU) per well[13]. c. Mix the diluted virus with an equal volume of the

Diphyllin dilutions and incubate for 1 hour at 37°C (pre-incubation). Alternatively, add

Diphyllin to cells 1 hour prior to infection[3]. d. Aspirate the growth medium from the cell

monolayers and inoculate with 0.2 mL of the virus-Diphyllin mixture[13]. Include a virus-only

control. e. Incubate for 90 minutes at 37°C to allow for virus adsorption, gently rocking the

plates every 15-20 minutes[13].

Overlay: a. Carefully aspirate the inoculum from the wells. b. Overlay the monolayer with 1.5

mL of the semi-solid overlay medium containing the corresponding concentration of

Diphyllin[13]. c. Allow the overlay to solidify at room temperature.

Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaques to

develop (e.g., 3-7 days, depending on the virus)[13].
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Staining and Counting: a. Fix the cells by adding 10% formalin to each well and incubating

for at least 2 hours. b. Carefully remove the overlay and stain the cell monolayer with crystal

violet solution for 20 minutes. c. Gently wash the wells with water and allow them to dry. d.

Count the number of plaques in each well.

Analysis: Calculate the percentage of plaque reduction for each Diphyllin concentration

compared to the virus control. Determine the 50% effective concentration (EC50) by plotting

the percentage of plaque reduction against the log of the drug concentration.

Quantitative Reverse Transcription PCR (RT-qPCR)
Protocol
This protocol is used to quantify the amount of viral RNA in cell culture supernatants, providing

a measure of viral replication and release.
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Cell Culture & Infection

RNA Extraction

RT-qPCR

Seed cells, treat with Diphyllin,
and infect with virus (as in other assays)

Incubate for 24-48h

Collect cell culture supernatant

Extract viral RNA from supernatant
using a commercial kit

Elute RNA in nuclease-free water

Reverse transcribe RNA to cDNA

Perform qPCR with virus-specific
primers and probe

Analyze data using a standard curve
for absolute quantification

Determine viral load (copies/mL) and
calculate reduction

Click to download full resolution via product page

Caption: Workflow for RT-qPCR to quantify viral load.
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Materials:

Supernatant from Diphyllin-treated, virus-infected cells

Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

Nuclease-free water

Reverse transcription kit

qPCR master mix (e.g., containing SYBR Green or for TaqMan probes)

Virus-specific forward and reverse primers and, if applicable, a probe

qPCR instrument

RNA standards of known concentration for absolute quantification

Procedure:

Sample Collection: Following the desired incubation period (e.g., 48 hours) in an antiviral

assay, collect the cell culture supernatant from each well.

RNA Extraction: Extract viral RNA from a fixed volume (e.g., 140 µL) of the supernatant

using a commercial viral RNA extraction kit according to the manufacturer's instructions.

Elute the RNA in a small volume (e.g., 50 µL) of nuclease-free water.

Reverse Transcription (RT): a. Prepare a reaction mix containing the extracted RNA, reverse

transcriptase, dNTPs, and random hexamers or a specific reverse primer. b. Perform the

reverse transcription reaction according to the kit's protocol to synthesize complementary

DNA (cDNA).

Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing the cDNA template,

qPCR master mix, and virus-specific primers and probe[14]. b. Run the reaction on a real-

time PCR cycler using an appropriate thermal cycling program (e.g., initial denaturation,

followed by 40 cycles of denaturation and annealing/extension)[14]. c. Include a no-template

control (NTC) and a standard curve using serial dilutions of a plasmid or in vitro transcribed

RNA with a known copy number.
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Analysis: a. The qPCR instrument will record the fluorescence signal at each cycle. The

cycle at which the signal crosses a threshold is the quantification cycle (Cq or Ct value). b.

Generate a standard curve by plotting the Cq values of the standards against the log of their

copy number. c. Use the standard curve to determine the viral RNA copy number in each

sample[15]. Calculate the viral load (e.g., copies/mL) and determine the fold-reduction in

viral load in Diphyllin-treated samples compared to the untreated virus control.

Mechanism of Action Visualization
Diphyllin's primary antiviral mechanism involves the inhibition of V-ATPase, which disrupts the

pH-dependent entry of many enveloped viruses.

Viral Entry Pathway

Mechanism of Inhibition

Enveloped Virus Host Cell Receptor1. Attachment Receptor-Mediated
Endocytosis Early Endosome2. Internalization Endosome

Acidification
3. Maturation Viral-Endosomal

Membrane Fusion
4. Low pH Trigger Viral Genome

Release into Cytoplasm
5. Fusion & Uncoating Viral Replication

Diphyllin V-ATPase
(Proton Pump)

Inhibits H+ influx

Blocks

Click to download full resolution via product page

Caption: Diphyllin inhibits V-ATPase, blocking endosome acidification and viral entry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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